

understanding the isotopic enrichment of Uracil-15N2

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Compound of Interest

Compound Name: *Uracil-15N2*

Cat. No.: *B1365363*

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An In-depth Technical Guide to the Isotopic Enrichment of **Uracil-15N2**

Introduction to Uracil-15N2

Uracil-15N2 is a stable isotope-labeled form of uracil, a fundamental nucleobase found in ribonucleic acid (RNA). In this molecule, the two naturally abundant nitrogen-14 (^{14}N) atoms at positions 1 and 3 of the pyrimidine ring are replaced with the heavier, non-radioactive nitrogen-15 (^{15}N) isotope. This labeling renders the molecule chemically identical to its unlabeled counterpart but distinguishable by mass.

The use of stable isotopes like ^{15}N is a powerful technique in biological and pharmaceutical research.^{[1][2]} By introducing ^{15}N -enriched compounds into biological systems, researchers can trace the metabolic fate of molecules, quantify fluxes through metabolic pathways, and elucidate the structure of macromolecules without the complications of radioactivity.^{[3][4]}

Uracil-15N2 serves as a crucial tracer for studying de novo nucleotide biosynthesis, RNA metabolism, and the broader nitrogen economy of the cell.^{[5][6]}

Properties and Synthesis of Uracil-15N2

The key physical and chemical properties of **Uracil-15N2** are summarized below. The primary distinction from endogenous uracil is its increased molecular weight due to the two ^{15}N atoms.

Quantitative Data Summary

Property	Value	Reference
Chemical Formula	C ₄ H ₄ ¹⁵ N ₂ O ₂	[5]
Molecular Weight	114.07 g/mol	[5]
Isotopic Enrichment	Typically ≥ 98%	[5][7]
CAS Number (Labeled)	5522-55-4	[5][8]
CAS Number (Unlabeled)	66-22-8	[5]
Appearance	Neat/Solid	[5]
Synonyms	2,4(1H,3H)-Pyrimidinedione- ¹⁵ N ₂	[5]

Synthesis Overview

The chemical synthesis of **Uracil-15N2** involves the regiospecific incorporation of ¹⁵N atoms into the pyrimidine ring. While multiple laboratory methods exist for synthesizing unlabeled uracil, such as the condensation of malic acid with urea, labeled synthesis requires a ¹⁵N-containing precursor.[9]

Regiospecific syntheses for related compounds like [3-¹⁵N]uracil have been described, which utilize [¹⁵N]ammonium sulfate as the source of the labeled nitrogen.[10][11] The synthesis of the di-labeled **Uracil-15N2** follows similar principles, typically involving the reaction of a ¹⁵N-labeled urea or a similar precursor where both nitrogen atoms are ¹⁵N, with a suitable three-carbon compound to form the pyrimidine ring. These reactions are often complex but can be performed at a multigram scale with excellent yields.[10][11]

Key Applications in Research and Drug Development

Uracil-15N2 is a versatile tool employed in various fields to investigate fundamental biological processes.

- **Metabolic Flux Analysis (MFA):** As a precursor in the de novo pyrimidine synthesis pathway, **Uracil-15N2** is used to trace the flow of nitrogen atoms into the nucleotide pool.[6][8] This

allows for the quantification of pathway activity under different physiological or pathological conditions, which is critical for understanding diseases like cancer where nucleotide metabolism is often dysregulated.[6]

- **RNA Dynamics and Turnover:** By feeding cells **Uracil-15N2**, newly synthesized RNA molecules become labeled. This enables researchers to measure the rates of RNA synthesis and degradation, providing insights into gene expression regulation.[12]
- **Biomolecular NMR Spectroscopy:** ^{15}N has a nuclear spin of $1/2$, which results in sharper NMR signals compared to the quadrupolar ^{14}N nucleus.[1] Incorporating **Uracil-15N2** into RNA molecules allows for detailed structural and dynamic studies by NMR, helping to elucidate RNA folding and its interactions with proteins or small molecules.[13][14]
- **Quantitative Proteomics:** While less direct, ^{15}N from uracil can be catabolized and enter the general nitrogen pool, subsequently being incorporated into amino acids and proteins. This metabolic labeling can be used in quantitative proteomics to compare protein expression levels between different cell populations.[1][15]

Experimental Protocols

The successful application of **Uracil-15N2** relies on robust experimental design and precise analytical techniques.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol outlines a general procedure for labeling mammalian cells with **Uracil-15N2** to study metabolic pathways.

- **Cell Culture Preparation:** Culture cells of interest to mid-log phase in standard growth medium. Ensure cell viability is high (>95%).
- **Medium Exchange:** Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- **Labeling Medium Introduction:** Add custom-made growth medium depleted of natural uracil and supplemented with a known concentration of **Uracil-15N2**. The optimal concentration

and labeling duration (typically ranging from hours to days) must be empirically determined based on the specific metabolic pathway and cell type.

- Incubation: Return cells to the incubator and allow labeling to proceed for the predetermined time. For flux analysis, multiple time points are often necessary.
- Metabolite Extraction:
 - Aspirate the labeling medium and place the culture dish on dry ice.
 - Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to quench metabolic activity instantly.
 - Scrape the cells and collect the cell lysate/solvent mixture.
 - Centrifuge at high speed at 4°C to pellet cell debris.
- Sample Preparation: Collect the supernatant containing the extracted metabolites. The sample can be dried under nitrogen gas and stored at -80°C until analysis.

Protocol 2: Quantification of ^{15}N Enrichment by LC-MS/MS

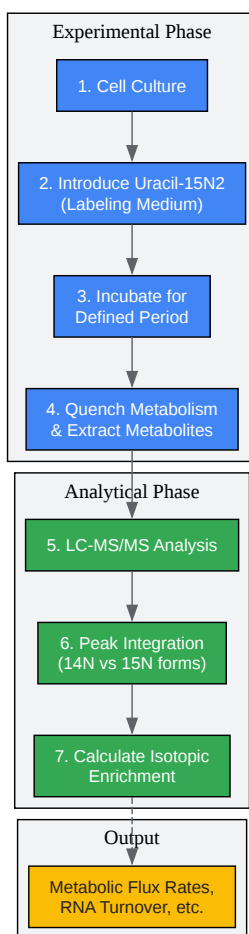
This protocol describes the analysis of labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50:50 acetonitrile:water) compatible with the LC method.
- Chromatographic Separation: Inject the sample into an LC system. Separation is typically achieved using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for retaining polar metabolites like uracil and its derivatives.
- Mass Spectrometry Analysis:
 - The eluent from the LC is directed into a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).^[16]

- The instrument operates in negative ion mode to detect uracil and its phosphorylated forms.
- Perform a full scan (MS1) to detect all ions within a specified mass range. The mass difference between unlabeled uracil ($C_4H_4N_2O_2$) and **Uracil-15N2** ($C_4H_4^{15}N_2O_2$) allows for their distinct detection.
- Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for targeted quantification of the M+0 (unlabeled) and M+2 (di-labeled) peaks of uracil and its downstream metabolites.[\[16\]](#)
- Data Analysis:
 - Integrate the peak areas for the labeled and unlabeled forms of each metabolite.
 - Calculate the isotopic enrichment percentage using the formula: % Enrichment = $[Peak\ Area\ (Labeled) / (Peak\ Area\ (Labeled) + Peak\ Area\ (Unlabeled))] * 100$
 - Correct for the natural abundance of ^{15}N (~0.37%) in the unlabeled analyte for highly precise measurements.[\[1\]](#)

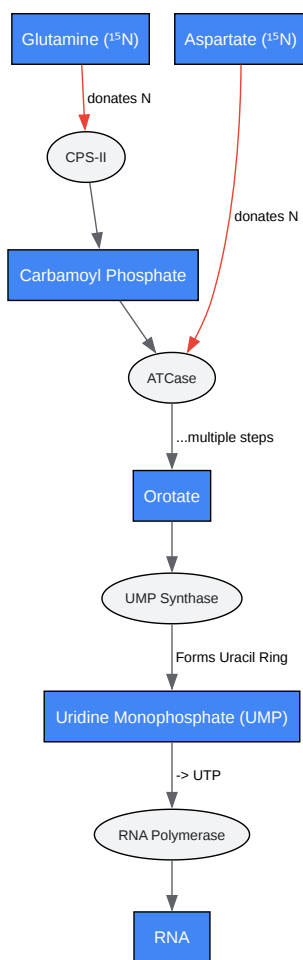
Visualizations: Workflows and Pathways

Diagrams created using the Graphviz DOT language illustrate key processes involving **Uracil-15N2**.



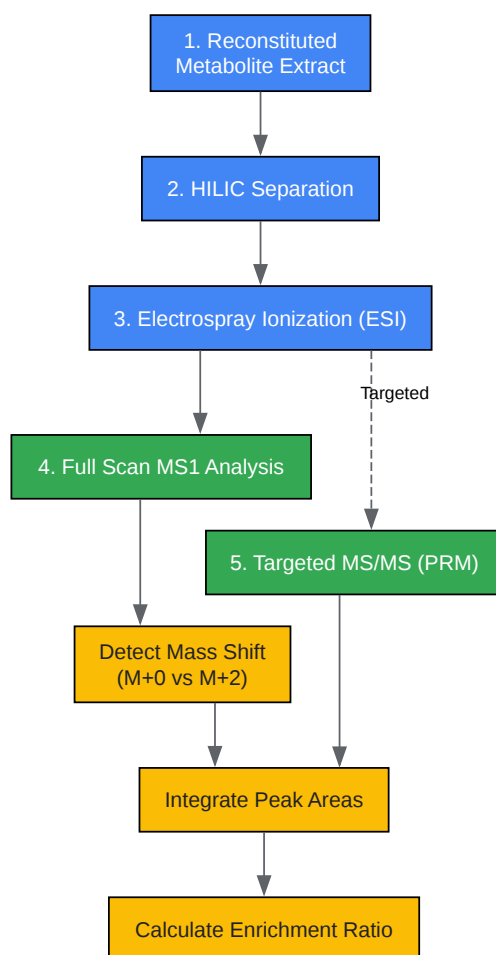
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Caption: General workflow for a **Uracil-15N2** metabolic labeling experiment.



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Caption: Simplified de novo pyrimidine biosynthesis showing ^{15}N incorporation.



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Caption: Workflow for quantification of ^{15}N enrichment using LC-MS.

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